molecular formula C14H14N2O B291802 N-(4-ethylphenyl)isonicotinamide

N-(4-ethylphenyl)isonicotinamide

Cat. No.: B291802
M. Wt: 226.27 g/mol
InChI Key: LRAJJEZKIKVEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)isonicotinamide is a substituted isonicotinamide derivative characterized by a 4-ethylphenyl group attached to the nitrogen atom of the isonicotinic acid amide backbone. For instance, compounds like VUAA1 (mentioned in ) incorporate the N-(4-ethylphenyl) moiety, highlighting its role as a functional group in bioactive molecules targeting sensory receptors in insects . The absence of explicit data on this compound underscores the need for further research into its synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(4-ethylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-2-11-3-5-13(6-4-11)16-14(17)12-7-9-15-10-8-12/h3-10H,2H2,1H3,(H,16,17)

InChI Key

LRAJJEZKIKVEIG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares N-(4-ethylphenyl)isonicotinamide with structurally related compounds based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Applications Key Findings/Data References
This compound C₁₄H₁₅N₂O 242.28 4-ethylphenyl Not reported Potential intermediate for bioactive molecules Structural fragment in VUAA1
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 3-chloro, phthalimide ring High purity required Polymer synthesis (polyimide monomers) Critical for high-purity monomer synthesis
VUAA1 C₁₉H₂₁N₅OS 375.47 4-ethylphenyl, triazole-thioacetamide Not specified Insect odorant receptor agonist Synthesized via complex routes
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide C₁₅H₁₄F₃N₅O 361.30 Trifluoromethylphenyl hydrazide 72% Anti-tubercular agents 72% yield; white solid, IR/NMR data
N-[4-(Isobutyrylamino)phenyl]isonicotinamide C₁₆H₁₇N₃O₂ 283.33 Isobutyrylaminophenyl Not reported Unspecified (commercially available) Supplier data listed
FEMA GRAS 4965 C₁₇H₁₈N₄O₄S 390.41 Amino-sulfonamide-benzothiadiazine Not applicable Food flavoring agent Daily intake exceeds safety threshold (277 µg/person)
Key Comparative Insights

A. Substituent Effects on Bioactivity

  • The 4-ethylphenyl group in this compound and VUAA1 is linked to receptor-binding interactions, as seen in VUAA1’s role as an insect odorant agonist .
  • 3-Chloro-N-phenyl-phthalimide () demonstrates how halogenation and rigid phthalimide rings favor polymer synthesis, unlike the flexible ethylphenyl group in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.